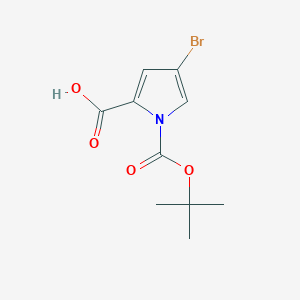
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and a carboxylic acid group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Bromination: The starting material, 1H-pyrrole-2-carboxylic acid, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Protection: The resulting 4-bromo-1H-pyrrole-2-carboxylic acid is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group at the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling Reactions: Coupling agents (e.g., EDC, DCC), solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
Substitution Reactions: Substituted pyrrole derivatives.
Deprotection Reactions: 4-Bromo-1H-pyrrole-2-carboxylic acid.
Coupling Reactions: Amides, esters, and other derivatives.
科学研究应用
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole-2-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-Bromo-1-(tert-butoxycarbonyl)-1H-imidazole-2-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the Boc protecting group provides stability during synthetic transformations, while the bromine atom enables further functionalization through substitution reactions.
属性
分子式 |
C10H12BrNO4 |
|---|---|
分子量 |
290.11 g/mol |
IUPAC 名称 |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h4-5H,1-3H3,(H,13,14) |
InChI 键 |
OSHOJGLVDLPUOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



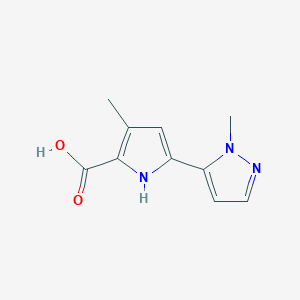
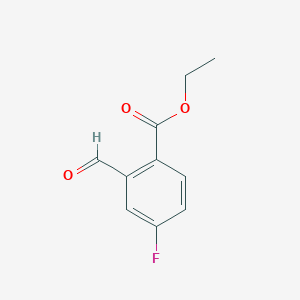
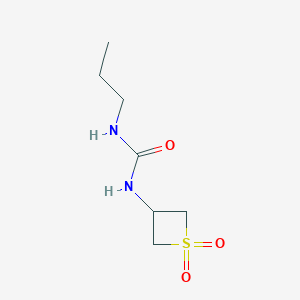


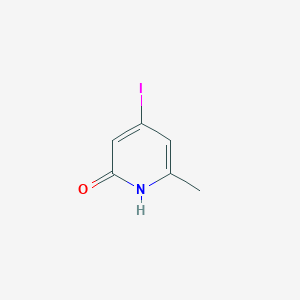
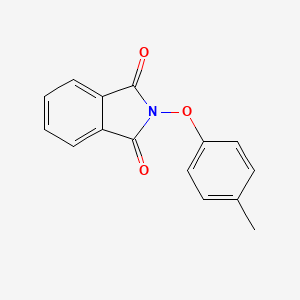
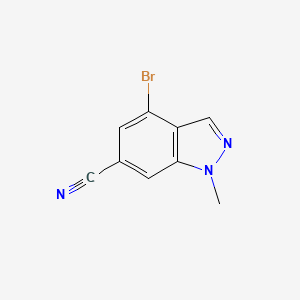
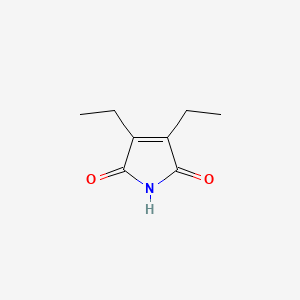
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
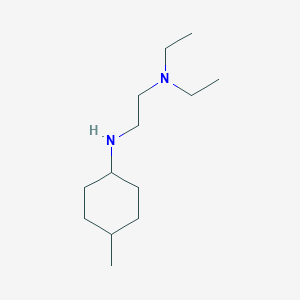
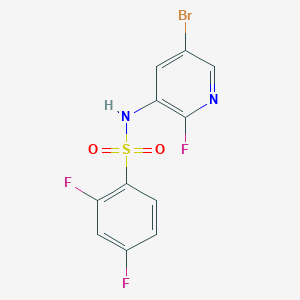
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
